1-phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
Description
Properties
IUPAC Name |
1-phenyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-17-18(25)23(13-6-2-1-3-7-13)11-10-22(17)12-15-20-16(21-26-15)14-8-4-5-9-19-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSPKUGBOIAWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazine ring, an oxadiazole moiety, and a phenyl group. The specific arrangement of these groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N5O2 |
| Molar Mass | 313.33 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the pyridinyl and oxadiazole groups enhances the compound's effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . For example, studies have shown that modifications to the phenyl ring can lead to increased antimicrobial potency.
Anticancer Potential
The compound has been evaluated for anticancer activity. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and apoptosis .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: The compound can bind to various receptors, influencing cellular responses.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity. The compound's effectiveness was measured using colony-forming unit (CFU) assays, showing up to 90% inhibition against certain bacterial strains at optimal concentrations .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values in the micromolar range. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Pyrazine-Dione vs. Pyrimidine-Dione Derivatives
- Target Compound : The pyrazine-2,3-dione core provides two adjacent carbonyl groups, enabling strong hydrogen-bond interactions with biological targets.
Pyrazolo-Pyrido-Pyrimidine-Diones
Compounds like 3,6,8-trimethyl-4-phenyl-8,9-dihydro-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7-(4H,6H)-dione () incorporate fused pyrazole and pyrido-pyrimidine systems. These larger frameworks may improve steric complementarity but could reduce solubility compared to the target compound’s simpler pyrazine-dione core .
Oxadiazole Substituent Variations
Pyridin-2-yl vs. Trifluoromethylphenyl Oxadiazoles
- 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole Derivatives : Found in compounds like those in , the trifluoromethyl group increases lipophilicity (logP) and metabolic stability but may reduce aqueous solubility .
Piperidine-Linked Oxadiazoles
Patents describe compounds such as 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (). These feature oxadiazole-piperidine linkages, which introduce conformational flexibility but may reduce target specificity compared to the rigid pyrazine-dione scaffold in the target compound .
Pharmacological Activity Comparisons
Antitumor Activity
- BAY 87-2243 (): A pyrazole-oxadiazole derivative with a piperazine core, this compound inhibits hypoxia-inducible factor (HIF) activation.
Antidiabetic Potential
Morpholine and piperidine derivatives with oxadiazole groups () show promise in diabetes management.
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole Formation : Cyclocondensation of carbohydrazides with phosphorus oxychloride (POCl₃) under reflux to form the 1,2,4-oxadiazole ring .
Pyrazine Core Assembly : Alkylation or nucleophilic substitution reactions (e.g., using chloroacetamides or benzyl chlorides) to attach the pyrazine-dione moiety .
Functionalization : Introduction of the pyridin-2-yl group via coupling reactions, often requiring palladium catalysts or base-mediated conditions .
Critical Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying to avoid side reactions .
- Temperature : Reflux in POCl₃ (~110°C) ensures complete cyclization but risks decomposition if prolonged .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key for identifying proton environments (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm; oxadiazole methylene at δ 4.5–5.0 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrazine-dione; C=N at ~1650 cm⁻¹ for oxadiazole) .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~400–450) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for polymorphic forms .
Q. How is initial bioactivity screening typically conducted for this compound?
Methodological Answer:
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ calculations .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications in the oxadiazole or pyrazine moieties affect antimicrobial efficacy?
Methodological Answer:
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration but may reduce solubility. For example, 4-ethylphenyl-oxadiazole derivatives show 2–4x lower MIC values than methoxy analogs .
- Pyrazine Functionalization : Methylation at N-1 improves metabolic stability but decreases hydrogen-bonding interactions with target enzymes .
- SAR Insights : Computational docking (AutoDock Vina) reveals that bulkier substituents on the pyridin-2-yl group hinder binding to bacterial topoisomerase IV .
Q. How can computational chemistry be integrated with experimental synthesis to optimize reaction pathways?
Methodological Answer:
- Reaction Path Prediction : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) identify transition states and activation energies for cyclization steps .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates (e.g., DMF vs. THF) to minimize byproducts .
- Machine Learning : Training models on existing reaction databases (Reaxys) to predict optimal catalysts or temperatures for coupling steps .
Q. How should researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Use CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and incubation time .
- Structural Verification : Re-analyze disputed compounds via LC-MS to confirm purity (>98%) and rule out degradation products .
- Meta-Analysis : Compare bioactivity trends across analogs (e.g., ICReDD’s reaction databases) to identify substituent-specific outliers .
Q. What strategies mitigate challenges in purifying this compound due to its polar functional groups?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities .
- Salt Formation : Convert the free base to a hydrochloride salt to improve crystallinity and reduce hygroscopicity .
- Derivatization : Temporarily protect hydroxyl or amine groups (e.g., tert-butyldimethylsilyl ethers) during synthesis .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to resolve discrepancies?
Methodological Answer:
- Solvent Screening : Use the Hansen Solubility Parameters to identify optimal solvents (e.g., DMSO for polar groups; ethyl acetate for lipophilic regions) .
- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) to identify ionization states affecting bioavailability .
- Cocrystal Engineering : Co-crystallize with succinic acid or caffeine to enhance aqueous solubility without altering bioactivity .
Q. Why do some analogs show cytotoxicity in mammalian cells while others do not?
Methodological Answer:
- Mitochondrial Toxicity : JC-1 staining assays reveal analogs with logP >3.5 accumulate in mitochondria, disrupting membrane potential .
- Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates) that trigger apoptosis .
- Structural Alerts : QSAR models flag thiophene or quinazoline moieties as potential toxicophores .
Advanced Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
